molecular formula C12H10F2N2 B12084892 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine

3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine

Cat. No.: B12084892
M. Wt: 220.22 g/mol
InChI Key: MOVXSTUQEXZGIV-UHFFFAOYSA-N
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Description

3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an amino group, two fluorine atoms, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2,3-difluorotoluene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting compound undergoes cyclization with appropriate reagents to form the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 3-Amino-2-(2,4-difluorophenyl)-6-methylpyridine
  • 3-Amino-2-(2,5-difluorophenyl)-6-methylpyridine
  • 3-Amino-2-(2,6-difluorophenyl)-6-methylpyridine

Comparison:

  • Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, affecting their chemical reactivity and biological activity.
  • Unique Features: 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is unique due to the specific positioning of the fluorine atoms, which can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-6-methylpyridin-3-amine

InChI

InChI=1S/C12H10F2N2/c1-7-5-6-10(15)12(16-7)8-3-2-4-9(13)11(8)14/h2-6H,15H2,1H3

InChI Key

MOVXSTUQEXZGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)N)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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